molecular formula C11H13NO2 B5680903 N-(2-methoxyphenyl)-2-butenamide CAS No. 1350518-42-1

N-(2-methoxyphenyl)-2-butenamide

Cat. No. B5680903
CAS RN: 1350518-42-1
M. Wt: 191.23 g/mol
InChI Key: XRVQLKMNRYFZBW-ZZXKWVIFSA-N
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Description

N-(2-methoxyphenyl)-2-butenamide, commonly known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of N-aryl-2-alkenamides and is known for its unique chemical structure and properties.

Scientific Research Applications

NBMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. NBMA has been used in the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain. It has also been studied for its potential use as a chemical probe for the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of NBMA is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response and is upregulated in various diseases. By inhibiting COX-2, NBMA can reduce inflammation and pain. NBMA has also been shown to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
NBMA has been shown to have significant biochemical and physiological effects. It can reduce inflammation and pain by inhibiting the COX-2 enzyme, making it a potential therapeutic agent for the treatment of arthritis and neuropathic pain. NBMA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, NBMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBMA is its unique chemical structure, which makes it a valuable tool for the study of protein-protein interactions. NBMA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of NBMA is its solubility, which can make it difficult to use in certain experiments. Additionally, the synthesis of NBMA can be time-consuming and requires specialized equipment.

Future Directions

There are many potential future directions for the study of NBMA. One area of research is the development of new drugs based on NBMA for the treatment of various diseases. Another area of research is the use of NBMA as a chemical probe for the study of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of NBMA and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of NBMA involves the reaction between 2-methoxybenzaldehyde and ethyl acetoacetate, followed by the reaction with ammonium acetate and subsequent dehydration. The final product is obtained after purification using column chromatography. This method has been optimized to obtain high yields of NBMA with minimal impurities.

properties

IUPAC Name

(E)-N-(2-methoxyphenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h3-8H,1-2H3,(H,12,13)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVQLKMNRYFZBW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287478
Record name (2E)-N-(2-Methoxyphenyl)-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1350518-42-1
Record name (2E)-N-(2-Methoxyphenyl)-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350518-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-N-(2-Methoxyphenyl)-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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